Unparalleled Biochemical Potency: HPK1-IN-41 (0.21 nM) vs. HPK1-IN-32 (65 nM)
HPK1-IN-41 demonstrates an IC50 of 0.21 nM against HPK1, which is approximately 310-fold more potent than HPK1-IN-32 (IC50 = 65 nM) . This exceptional potency allows for the use of significantly lower compound concentrations to achieve maximal target engagement, minimizing the risk of off-target effects in cellular assays.
| Evidence Dimension | Biochemical Potency (HPK1 Inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.21 nM |
| Comparator Or Baseline | HPK1-IN-32 (IC50 = 65 nM) |
| Quantified Difference | ~310-fold more potent |
| Conditions | Biochemical enzyme assay (source: vendor datasheets) |
Why This Matters
This difference is critical for experiments where minimizing the required drug concentration is essential to reduce potential non-specific effects and improve assay sensitivity.
